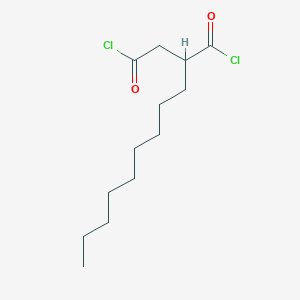
2-Nonylbutanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonylbutanedioyl dichloride is a chemical compound with the molecular formula C14H24Cl2O2. It is a diacid chloride derivative of nonylbutanedioic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nonylbutanedioyl dichloride can be synthesized through the reaction of nonylbutanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acid chlorides.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nonylbutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and acids.
Hydrolysis: In the presence of water, it hydrolyzes to form nonylbutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base catalyst to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Nonylbutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-nonylbutanedioyl dichloride involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is harnessed in organic synthesis to create complex molecules and materials.
Vergleich Mit ähnlichen Verbindungen
Nonylbutanedioic Acid: The parent compound from which 2-nonylbutanedioyl dichloride is derived.
Other Diacid Chlorides: Such as succinyl chloride and adipoyl chloride, which have similar reactivity but differ in chain length and properties.
Uniqueness: this compound is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications compared to other diacid chlorides. Its nonyl chain imparts hydrophobic characteristics, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
710948-77-9 |
|---|---|
Molekularformel |
C13H22Cl2O2 |
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
2-nonylbutanedioyl dichloride |
InChI |
InChI=1S/C13H22Cl2O2/c1-2-3-4-5-6-7-8-9-11(13(15)17)10-12(14)16/h11H,2-10H2,1H3 |
InChI-Schlüssel |
RYVGGOUEQQFZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


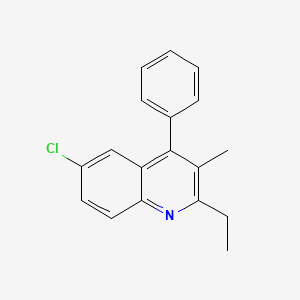
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)

![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
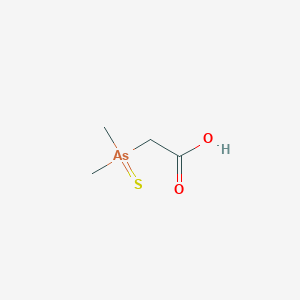
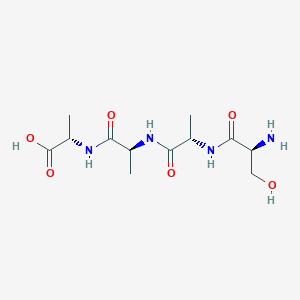
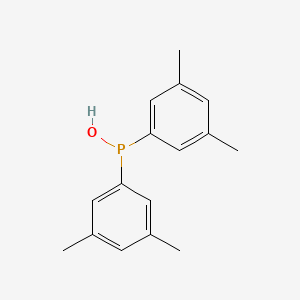
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
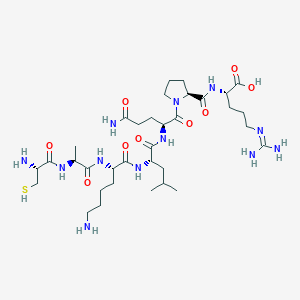
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
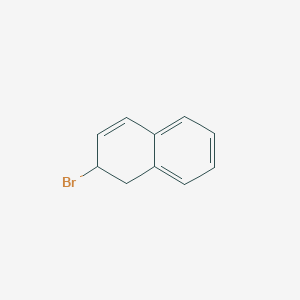
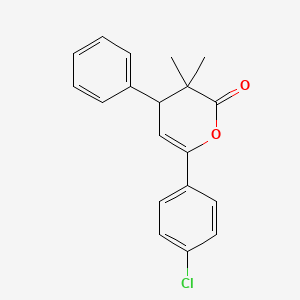
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
